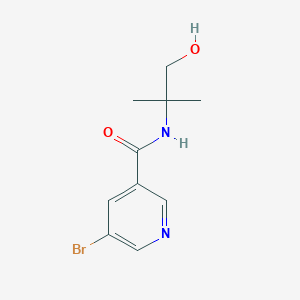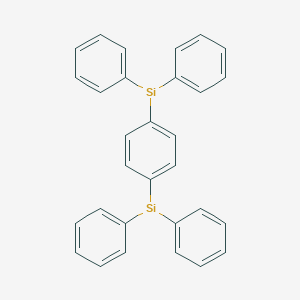
CID 13407504
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 13407504” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing data on the biological activities of small molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CID 13407504 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of specific reagents to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often utilize advanced technologies and equipment to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: CID 13407504 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature and solvent, are crucial for the success of these reactions.
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used
Applications De Recherche Scientifique
CID 13407504 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in various synthetic processes. In biology, it may have potential as a tool for studying biochemical pathways and interactions. In medicine, this compound could be investigated for its therapeutic potential in treating specific diseases. Additionally, the compound may have industrial applications, such as in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of CID 13407504 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to CID 13407504 can be identified based on their chemical structure and properties. These compounds may share similar reactivity and applications, but each has unique characteristics that distinguish it from others.
Highlighting Uniqueness: this compound’s uniqueness lies in its specific chemical structure and the resulting properties. Comparing it with similar compounds can provide insights into its potential advantages and limitations in various applications.
Conclusion
This compound is a compound with significant potential in various scientific fields Its unique chemical properties and reactivity make it a valuable tool for research and industrial applications
Propriétés
Formule moléculaire |
C30H24Si2 |
|---|---|
Poids moléculaire |
440.7 g/mol |
InChI |
InChI=1S/C30H24Si2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H |
Clé InChI |
ROOMXNOXUYAOEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=C(C=C3)[Si](C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


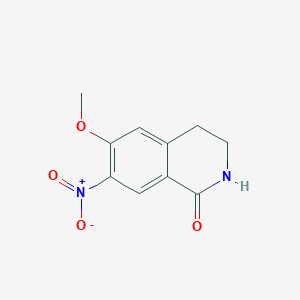
![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)

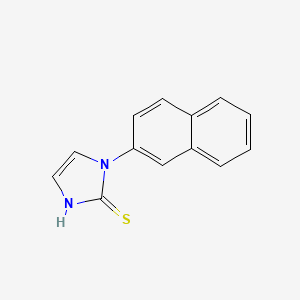
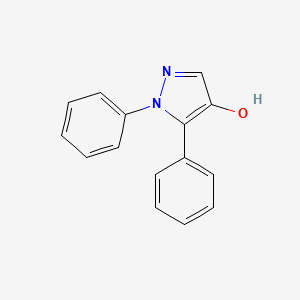
![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)
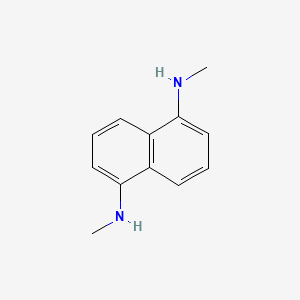
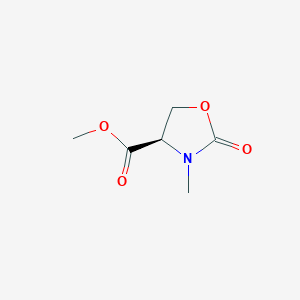
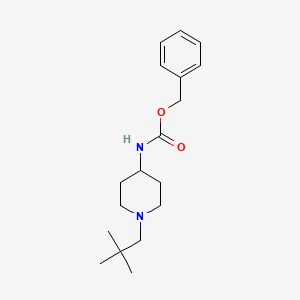
![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)
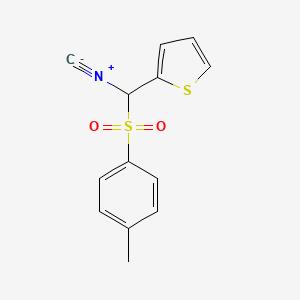
![[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B14131684.png)
